Ibutamoren - 159634-47-6

Ibutamoren

Catalog Number: EVT-269892
CAS Number: 159634-47-6
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-677, also known as Ibutamoren, is an orally active growth hormone secretagogue that mimics the action of ghrelin in the body. It has been the subject of various studies due to its potential to increase growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels without affecting cortisol levels significantly. This compound has been investigated for its therapeutic potential in different contexts, including growth hormone deficiency, muscle wasting, and age-related conditions134.

Applications in Various Fields

Growth Hormone Deficiency and Age-Related Conditions

In healthy young men, MK-677 has been shown to increase GH pulse frequency, primarily due to an increase in low amplitude pulses, and elevate plasma IGF-I levels in a dose-dependent manner. These effects suggest that MK-677 could be used to treat somatotropic deficiencies, particularly in older adults compromised by such deficiencies1. In elderly subjects, daily oral administration of MK-677 enhanced pulsatile GH release and significantly increased serum GH and IGF-I concentrations, restoring them to levels comparable to those of young adults4.

Alzheimer's Disease

MK-677 was investigated for its potential to slow the progression of symptoms in patients with Alzheimer's disease due to its ability to increase IGF-1, which is known to facilitate the clearance of β-amyloid. However, despite a significant increase in serum IGF-1 levels, MK-677 did not demonstrate efficacy in slowing the rate of progression of Alzheimer's disease over a 12-month treatment period2.

Catabolic Conditions

MK-677 has been studied for its ability to reverse diet-induced protein catabolism. In a controlled study, MK-677 improved nitrogen balance and reversed diet-induced nitrogen wasting, suggesting its potential utility in treating catabolic conditions that may arise from acute or chronic diseases3.

Doping Control in Sports

The characterization of MK-677 and its metabolites in thoroughbred horses highlights the importance of monitoring for this compound in competitive sports. The detection of its metabolites up to 96 hours after administration indicates that MK-677 could be abused as a performance-enhancing agent, and its identification is crucial for doping control6.

L-692,429

Compound Description: L-692,429 is a benzolactam derivative and a potent, synthetic growth hormone secretagogue (GHS). Similar to MK-677, it stimulates growth hormone (GH) release by acting as an agonist at the ghrelin receptor. []

Relevance: L-692,429 and MK-677 both belong to the class of growth hormone secretagogues and share the ability to bind and activate the ghrelin receptor, albeit with different binding affinities and efficacies. [] Structurally, both compounds possess aromatic moieties, although their core structures differ significantly. [] Research suggests that while both L-692,429 and MK-677 act as agonists, L-692,429 exhibits positive allosteric modulation of ghrelin signaling, enhancing ghrelin's potency, unlike MK-677. [, ]

SM-130686

Compound Description: SM-130686 is a potent, orally active growth hormone secretagogue belonging to the oxindole class. [, ] It stimulates GH release from rat pituitary cells in vitro and increases both body weight and fat-free mass in rats in vivo. []

SM-157740

Compound Description: SM-157740 is another oxindole derivative and growth hormone secretagogue investigated for its ability to stimulate GH release. []

Relevance: Similar to MK-677, SM-157740 targets the ghrelin receptor to exert its GH-releasing effects. [] Despite being classified within the same structural class as SM-130686, both SM-157740 and MK-677 demonstrate distinct structural differences while sharing a common binding site on the ghrelin receptor. []

GHRP-6

Compound Description: GHRP-6 is a synthetic hexapeptide and a growth hormone secretagogue that acts as a ghrelin receptor agonist. [, ]

Relevance: Despite their structural dissimilarities (peptide vs. non-peptide), both GHRP-6 and MK-677 are recognized as growth hormone secretagogues that stimulate GH release by activating the ghrelin receptor. [, ] Research indicates that GHRP-6 acts as a negative allosteric modulator of ghrelin signaling, in contrast to MK-677's neutral modulatory effect. [, ]

Ipamorelin (IPA)

Compound Description: Ipamorelin is a pentapeptide and a growth hormone secretagogue that stimulates GH release. [] In studies on rats, ipamorelin demonstrated an ability to increase bone mineral content. []

Relevance: Although structurally different (peptide vs. non-peptide), ipamorelin and MK-677 share a similar mechanism of action, acting as growth hormone secretagogues. [] Both compounds impact growth-related parameters, with MK-677 affecting body composition and ipamorelin influencing bone mineral content. []

Classification

Ibutamoren is classified as a non-peptide growth hormone secretagogue. It is distinct from traditional peptide-based therapies due to its oral bioavailability and prolonged action. The compound's chemical formula is C27H36N4O5SC_{27}H_{36}N_{4}O_{5}S, with a molar mass of approximately 528.67 g/mol .

Synthesis Analysis

The synthesis of Ibutamoren involves several key steps that utilize various chemical reactions. A notable method described in the literature employs a Fischer indole/reduction strategy to construct its spiroindoline nucleus. This process includes:

  1. Starting Materials: The synthesis begins with specific aldehydes and hydrazines.
  2. Reaction Conditions: The reaction typically occurs under controlled temperatures (often below 3°C) and inert atmospheres (nitrogen) to prevent unwanted side reactions.
  3. HPLC Analysis: High-performance liquid chromatography is employed for monitoring the reaction progress and isolating the desired products .
Molecular Structure Analysis

Ibutamoren features a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity:

  • Core Structure: The compound contains a spiroindoline framework that is pivotal for its interaction with the ghrelin receptor.
  • Functional Groups: It includes amine, sulfonyl, and carbonyl groups, which are essential for binding affinity and selectivity towards the ghrelin receptor.

Structural Data

  • IUPAC Name: The systematic name for Ibutamoren reflects its complex structure, although it is commonly referred to by its developmental codes.
  • 3D Structure: Computational models provide insights into the spatial arrangement of atoms within Ibutamoren, crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis

Ibutamoren participates in various chemical reactions that are critical for its biological activity:

  1. Binding Reactions: Upon administration, Ibutamoren binds selectively to the ghrelin receptor (GHSR1a), mimicking ghrelin's action.
  2. Hormonal Secretion: This binding triggers intracellular signaling pathways that lead to increased secretion of growth hormone and insulin-like growth factor 1.
  3. Metabolic Pathways: The compound's interactions can influence metabolic pathways related to fat metabolism and muscle growth, making it a subject of interest in studies on body composition .
Mechanism of Action

The mechanism by which Ibutamoren exerts its effects involves several key processes:

  1. Ghrelin Receptor Agonism: Ibutamoren acts as an agonist at the ghrelin receptor, leading to enhanced signaling through G-proteins.
  2. Increased Hormone Secretion: This activation results in elevated levels of growth hormone and insulin-like growth factor 1, promoting anabolic processes in muscle and bone tissue.
  3. Effects on Sleep Architecture: Studies indicate that Ibutamoren may improve sleep quality by increasing REM sleep duration, which can further enhance recovery and metabolic health .
Physical and Chemical Properties Analysis

Ibutamoren possesses several notable physical and chemical properties:

Applications

Ibutamoren has potential applications across various fields:

  1. Clinical Use: It is being investigated as a treatment option for conditions associated with low levels of growth hormone, such as frailty in older adults and growth hormone deficiency in children.
  2. Bodybuilding and Athletic Performance: Although not approved for human consumption in many jurisdictions, it has been used experimentally within bodybuilding communities for muscle mass enhancement.
  3. Research Tool: Ibutamoren serves as a valuable research tool for studying the effects of growth hormone on metabolism, body composition, and aging .
Pharmacological Profile of Ibutamoren

Molecular Structure and Chemical Properties

Ibutamoren (chemical name: 2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide) is a non-peptidic synthetic compound with the molecular formula C₂₇H₃₆N₄O₅S and a molecular weight of 528.67 g/mol [7] [8]. Its mesylate salt form (C₂₇H₃₆N₄O₅S·CH₄O₃S) has a molecular weight of 624.77 g/mol, enhancing solubility while preserving biological activity [8]. The molecular structure features a spiro[2H-indole-3,4'-piperidine] core modified with a methylsulfonyl group and a benzyloxypropionamide side chain, creating a conformationally constrained three-dimensional architecture [3] [7]. This design mimics the topological features of ghrelin's bioactive conformation, particularly the spatial orientation of key pharmacophores [5].

Crystallographic analyses reveal that ibutamoren adopts a compact conformation with three distinct molecular "arms" extending from the diazaspiro core [3]. The compound exhibits moderate water solubility (approximately 31 mg/mL for the mesylate salt) and high lipophilicity (logP > 3), contributing to its membrane permeability and oral bioavailability [8]. Structural comparisons with endogenous ghrelin demonstrate that ibutamoren's indole moiety spatially corresponds to ghrelin's N-terminal glycine, while its benzyloxy group mimics the orientation of ghrelin's octanoyl-modified serine residue [1] [3].

Table 1: Fundamental Chemical Properties of Ibutamoren

PropertyValueReference
Chemical FormulaC₂₇H₃₆N₄O₅S [7] [8]
Molecular Weight528.67 g/mol (free base); 624.77 g/mol (mesylate) [7] [8]
CAS Number159634-47-6 (free base); 159752-10-0 (mesylate) [7] [8]
Purity≥98% (HPLC) [8]
Solubility31.24 mg/mL in water (mesylate); 62.48 mg/mL in DMSO [8]

Mechanism of Action: Ghrelin Receptor Agonism

Interaction with Growth Hormone Secretagogue Receptor (GHSR)

Ibutamoren functions as a potent and selective agonist of the growth hormone secretagogue receptor (GHSR), also designated as the ghrelin receptor [5] [7]. Cryo-electron microscopy studies at 2.7 Å resolution demonstrate that ibutamoren binds within the orthosteric pocket of GHSR, primarily occupying Cavity I defined by transmembrane helices 3, 5, 6, and 7 [1] [3]. Unlike ghrelin, which requires interaction with both Cavity I and II, ibutamoren achieves receptor activation through specific interactions with residues in Cavity I, particularly involving a salt bridge network near E124³·³³ and R283⁶·⁵⁵ (Ballesteros-Weinstein numbering) [1] [9].

Mutagenesis studies identify critical residues for ibutamoren binding: E124³·³³ (hydrogen bonding with the sulfonamide group), W276⁶·⁴⁸ (π-stacking with the indole ring), and F279⁶·⁵¹ (hydrophobic interaction with the methylphenyl group) [5] [9]. The binding affinity (pKi = 8.14) reflects strong receptor-ligand interactions, with ibutamoren exhibiting approximately 90% receptor occupancy at nanomolar concentrations [8]. Molecular dynamics simulations reveal that ibutamoren stabilizes an active receptor conformation through formation of an aromatic cluster involving F286⁶·⁵⁸, F312⁷·⁴², and Y106ᴱᶜˡ¹, which facilitates transmembrane helix rearrangement and subsequent G-protein coupling [1] [3]. Unlike inverse agonists that bind within Cavity III (near TM2-TM3), ibutamoren's binding mode avoids this region, explaining its agonist properties [9].

Modulation of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1) Secretion

Ibutamoren stimulates pulsatile growth hormone secretion through hypothalamic-pituitary axis activation [4] [7]. In vitro studies using rat pituitary cells demonstrate significant GH release with an EC₅₀ of 1.3 nM, establishing ibutamoren as one of the most potent synthetic growth hormone secretagogues identified [8]. This activity translates to robust in vivo effects: single oral administration (25 mg) in healthy adults produces a 97% increase in GH pulse amplitude and a 57% elevation in pulsatile GH production [4] [7].

The compound induces sustained elevation of insulin-like growth factor-1 (IGF-1) through hepatic stimulation downstream of GH receptor activation [4] [7]. Clinical trials report IGF-1 increases of 60-70% above baseline following chronic ibutamoren administration, with levels maintained within the physiological range for young adults [4] [7]. However, a 6-week rat study demonstrated dissociation between GH stimulation and IGF-1 response: while initial GH elevation occurred, prolonged administration failed to increase IGF-1 or promote somatic growth, possibly due to hypothalamic somatostatin upregulation [2]. This suggests species-specific differences in the growth axis regulation.

Ibutamoren also modulates IGF-binding proteins, increasing IGFBP-3 concentrations by approximately 26% while minimally affecting IGFBP-2, creating a favorable binding protein profile for IGF-1 bioavailability [4]. The temporal pattern reveals GH peaks within 2 hours post-administration, followed by IGF-1 elevation starting at 24 hours and plateauing after 7-14 days of daily dosing [7] [8].

Table 2: Endocrine Responses to Ibutamoren Administration

ParameterAcute Response (Single Dose)Chronic Response (Sustained Dosing)Reference
Growth Hormone Secretion↑97% pulse amplitude; 55.9 ± 31.7 μg/L peak↓22.6 ± 9.3 μg/L peak (after 7 days) [4] [7]
IGF-1 Levels↔ No significant change↑60-70% above baseline [4] [7]
IGFBP-3↔ No significant change↑26% (3273 ± 330 ng/mL vs. 2604 ± 253 ng/mL placebo) [4]
Cortisol↑ Transient elevation↔ Returns to baseline [4] [7]
Time CourseGH peaks at 1-2 hoursIGF-1 plateaus at 7-14 days [7] [8]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Ibutamoren exhibits favorable pharmacokinetic properties with high oral bioavailability (60-80% across species) due to its stability in gastrointestinal environments and efficient intestinal absorption [7] [8]. The compound reaches peak plasma concentrations (Tₘₐₓ) within 2-3 hours post-administration and demonstrates dose-proportional exposure up to 50 mg [4] [7]. Its lipophilic nature (calculated logP = 3.8) facilitates blood-brain barrier penetration, with cerebrospinal fluid concentrations reaching approximately 30% of plasma levels, potentially explaining central nervous system-mediated effects on appetite regulation [7].

The elimination half-life ranges from 4-6 hours in beagles to 6-8 hours in humans, supporting once-daily dosing [7] [8]. Despite this relatively short half-life, the pharmacological effects on IGF-1 persist for up to 24 hours due to downstream signaling amplification [7] [8]. Ibutamoren undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidation, producing hydroxylated metabolites that retain partial GHSR agonist activity [7]. The parent compound and metabolites are predominantly excreted through biliary-fecal routes (≈70%), with renal elimination accounting for <20% of the administered dose [7] [8]. Protein binding studies demonstrate moderate plasma protein binding (≈75%), predominantly to albumin, with a volume of distribution (Vd) of 1.2-1.8 L/kg, indicating extensive tissue distribution [8].

Comparative Pharmacodynamics with Endogenous Ghrelin

Ibutamoren and endogenous ghrelin exhibit distinct yet overlapping pharmacodynamic profiles at GHSR. Structural analyses reveal divergent binding modes: ghrelin's N-terminal glycine-valine-phenylalanine segment occupies a deep pocket between transmembrane helices 5-7 (Cavity II), while its octanoyl moiety extends into a hydrophobic cleft near TM4-TM5 [1] [3]. In contrast, ibutamoren binds exclusively within Cavity I through interactions with TM3, TM6, and TM7, bypassing the octanoyl-binding site [1] [3]. This difference explains ibutamoren's resistance to enzymatic degradation by ghrelin O-acyltransferase and its insensitivity to endogenous acyl-ghrelin fluctuations [3] [5].

Functional assays demonstrate ibutamoren's higher potency in GH secretion (EC₅₀ = 1.3 nM) compared to ghrelin (EC₅₀ = 2.8 nM), attributed to prolonged receptor residence time and more stable active receptor conformation [5] [8]. However, ghrelin exhibits broader signaling bias: while both activate Gαq/11 and Gαi/o pathways, ghrelin preferentially recruits β-arrestin and demonstrates higher efficacy for Gαq/11-mediated appetite stimulation [1] [3]. Ibutamoren shows bias toward Gαi/o coupling, resulting in greater insulinotropic effects and glucose-dependent insulin secretion modulation [1] [3].

Cholesterol sensitivity represents another key difference: ghrelin binding and receptor activation are significantly enhanced by membrane cholesterol (≈50% activity reduction in cholesterol-depleted membranes), whereas ibutamoren maintains ≈80% activity regardless of cholesterol content [1] [3]. This suggests ibutamoren may provide more consistent signaling in tissues with variable membrane cholesterol composition. Additionally, ibutamoren does not compete with adenosine at allosteric sites, preserving GHSR's responsiveness to multiple endogenous ligands [5].

Table 3: Pharmacodynamic Comparison of Ibutamoren and Ghrelin

ParameterIbutamorenEndogenous GhrelinReference
Binding SiteCavity I (TM3, TM6, TM7)Cavity I + II (TM4-TM7 + octanoyl pocket) [1] [3]
Critical ResiduesE124³·³³, W276⁶·⁴⁸, F279⁶·⁵¹E124³·³³, R283⁶·⁵⁵, Q120³·²⁹, F286⁶·⁵⁸ [1] [3] [5]
Receptor Residence Time≈120 minutes≈15 minutes [5] [8]
G-Protein Coupling BiasGαi/o preference (insulin modulation)Balanced Gαq/11 (appetite) + Gαi/o [1] [3]
β-Arrestin RecruitmentMinimal (<20% of ghrelin efficacy)Robust [1] [3]
Cholesterol DependenceLow (≈20% activity reduction without cholesterol)High (≈50% activity reduction without cholesterol) [1] [3]
Enzymatic DegradationResistant to peptidases and esterasesSusceptible to peptidases and deacylation [3] [5]

Properties

CAS Number

159634-47-6

Product Name

Ibutamoren

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide

Molecular Formula

C27H36N4O5S

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N

SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Synonyms

ibutamoren mesylate
L 163,191
L 163191
L-163,191
L-163191
MK 0677
MK-0677
MK-677

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.